molecular formula C26H22ClNO3S B6511910 methyl 4-[(4-chlorophenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate CAS No. 932351-86-5

methyl 4-[(4-chlorophenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate

Cat. No.: B6511910
CAS No.: 932351-86-5
M. Wt: 464.0 g/mol
InChI Key: KDDHHFGQVUZCNA-UHFFFAOYSA-N
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Description

This compound is a quinoline derivative featuring a 4-chlorophenylmethoxy group at position 4, a 2-methylphenylmethylsulfanyl group at position 2, and a methyl ester at position 2. Quinoline scaffolds are renowned for their pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory activities.

Properties

IUPAC Name

methyl 4-[(4-chlorophenyl)methoxy]-2-[(2-methylphenyl)methylsulfanyl]quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClNO3S/c1-17-7-3-4-8-19(17)16-32-25-23(26(29)30-2)24(21-9-5-6-10-22(21)28-25)31-15-18-11-13-20(27)14-12-18/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDHHFGQVUZCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=CC=CC=C3C(=C2C(=O)OC)OCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Substituent Variations in Quinoline Derivatives
  • Methyl 4-[(3-Chlorophenyl)methoxy]-2-{[(4-Chlorophenyl)methyl]sulfanyl}quinoline-3-Carboxylate (CID C201-0386) Key Difference: Chlorine substitution at the 3-position on the benzyloxy group vs. 4-position in the target compound. Molecular Weight: 484.4 g/mol vs. ~465.9 g/mol (estimated for the target compound). Lipophilicity: logP = 7.24 (highly lipophilic), comparable to the target compound due to similar substituents . Biological Implication: Positional isomerism may alter binding affinity to targets like kinases or DNA topoisomerases.
  • 2-(4-Chlorophenyl)-3-[(4-Methoxyphenyl)sulfanyl]quinoline-4-Carboxylic Acid (CAS 477867-89-3) Key Difference: Carboxylic acid at position 4 vs. methyl ester in the target compound. Molecular Weight: 421.9 g/mol.
2.2 Diarylquinoline Derivatives
  • 2-(4-Chlorophenyl)-4-(3,4-Dimethoxyphenyl)-6-Methoxy-3-Methylquinoline Key Features: Methoxy and methyl groups enhance lipophilicity (logP ~5.8) and metabolic stability. Biological Relevance: Demonstrated antitubercular and anticancer activity, attributed to diaryl substitution patterns that improve target engagement . Contrast: The target compound’s sulfanyl group may offer distinct electronic effects (e.g., hydrogen bonding or radical scavenging) compared to methoxy substituents.

Physicochemical and Pharmacokinetic Properties

Property Target Compound CID C201-0386 CAS 477867-89-3
Molecular Weight (g/mol) ~465.9 484.4 421.9
logP ~7.0 (estimated) 7.24 ~5.5 (estimated)
Hydrogen Bond Acceptors 6 6 5
Polar Surface Area (Ų) ~90 (estimated) 37.0 ~80 (estimated)
Solubility (logSw) -6.5 (estimated) -6.5 -4.0 (estimated)
  • Key Observations :
    • High logP values in the target compound and CID C201-0386 suggest favorable membrane permeability but poor aqueous solubility, necessitating formulation optimization.
    • The methyl ester in the target compound may act as a prodrug, improving oral bioavailability compared to carboxylic acid derivatives .

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